molecular formula C16H17N3O2S2 B2484344 3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 868218-73-9

3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2484344
CAS No.: 868218-73-9
M. Wt: 347.45
InChI Key: GVSTYNSGSYOUEV-UHFFFAOYSA-N
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Description

3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a pyridine ring substituted with a sulfanyl-methyl group, which is further connected to a 4,5-dihydro-1H-imidazole ring bearing a 4-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can be achieved through a multi-step process involving the following key steps:

    Formation of the 4,5-dihydro-1H-imidazole ring: This can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-methylbenzenesulfonyl group: This step involves the sulfonylation of the imidazole ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the sulfanyl-methyl group: The sulfanyl-methyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol and a methylating agent.

    Coupling with the pyridine ring: The final step involves coupling the sulfanyl-methyl intermediate with a pyridine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced to a more saturated form using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Saturated imidazole derivatives.

    Substitution: Compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzenesulfonyl isocyanate
  • 3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is unique due to its combination of a pyridine ring, an imidazole ring, and a sulfonyl group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in both research and industrial applications.

Biological Activity

The compound 3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with imidazole and sulfonyl groups. The synthetic pathway can be summarized as follows:

  • Formation of Imidazole Derivative : The initial step involves the synthesis of the 4,5-dihydro-1H-imidazole core, which can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonylation : Introduction of the sulfonyl group (e.g., p-toluenesulfonyl) is accomplished via electrophilic aromatic substitution.
  • Final Coupling : The final step includes the coupling of the imidazole derivative with a pyridine moiety, resulting in the target compound.

Biological Activity

Research indicates that compounds containing imidazole and pyridine rings exhibit a variety of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of imidazole possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to our target have shown IC50 values in the micromolar range against human leukemia and breast cancer cell lines .
  • Antimicrobial Properties : The presence of both imidazole and pyridine moieties has been linked to antimicrobial activity. For example, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
  • Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can inhibit pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Sulfonyl Group Position Modifications can enhance or reduce potency
Pyridine Substituents Electron-withdrawing groups increase activity
Imidazole Ring Substituents Varying alkyl or aryl groups alter solubility and bioavailability

Case Studies

  • Cytotoxicity Testing : In vitro studies using human cancer cell lines revealed that compounds with similar structures to our target exhibited significant cytotoxicity, with some derivatives achieving IC50 values below 10 µM .
  • Antimicrobial Testing : A series of imidazole-pyridine derivatives were tested for their antimicrobial efficacy against various pathogens. One study reported a derivative with a sulfonamide group showing an MIC value of 8 µg/mL against E. coli .
  • Anti-inflammatory Activity : An investigation into the anti-inflammatory properties demonstrated that certain derivatives could inhibit TNF-alpha production in macrophages, suggesting potential use in treating inflammatory conditions .

Properties

IUPAC Name

3-[[1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-13-4-6-15(7-5-13)23(20,21)19-10-9-18-16(19)22-12-14-3-2-8-17-11-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSTYNSGSYOUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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